9-(4-Chlorophenyl)-9h-purin-6-amine
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Overview
Description
9-(4-Chlorophenyl)-9h-purin-6-amine is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 4-chlorophenyl group at the 9th position. Purine derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Chlorophenyl)-9h-purin-6-amine typically involves the introduction of the 4-chlorophenyl group onto the purine ring. One common method involves the reaction of 4-chlorobenzylamine with a purine derivative under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the target compound.
Chemical Reactions Analysis
Types of Reactions
9-(4-Chlorophenyl)-9h-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the 4-chlorophenyl group.
Scientific Research Applications
9-(4-Chlorophenyl)-9h-purin-6-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(4-Chlorophenyl)-9h-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(4-Chlorophenyl)-9h-purin-2-amine: Another purine derivative with a similar structure but different substitution pattern.
4-Chlorophenyl-9h-purin-6-amine: A compound with the same substituents but different positions on the purine ring.
Uniqueness
9-(4-Chlorophenyl)-9h-purin-6-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-chlorophenyl group at the 9th position of the purine ring can result in distinct interactions with molecular targets, making it a valuable compound for various research applications.
Properties
CAS No. |
5444-42-8 |
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Molecular Formula |
C11H8ClN5 |
Molecular Weight |
245.67 g/mol |
IUPAC Name |
9-(4-chlorophenyl)purin-6-amine |
InChI |
InChI=1S/C11H8ClN5/c12-7-1-3-8(4-2-7)17-6-16-9-10(13)14-5-15-11(9)17/h1-6H,(H2,13,14,15) |
InChI Key |
PSSWYIZTJIVGSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC3=C(N=CN=C32)N)Cl |
Origin of Product |
United States |
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